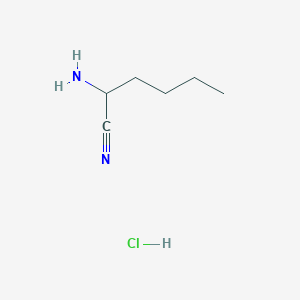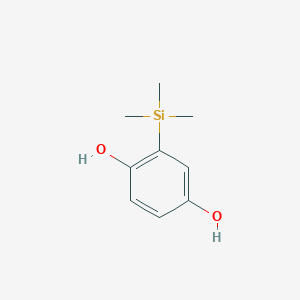
2-trimethylsilylbenzene-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-trimethylsilylbenzene-1,4-diol is an organic compound characterized by the presence of a benzene ring substituted with two hydroxyl groups and a trimethylsilyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-trimethylsilylbenzene-1,4-diol typically involves the reaction of 1,4-dihydroxybenzene (hydroquinone) with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of a silyl ether, which protects the hydroxyl groups during subsequent reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of large-scale organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-trimethylsilylbenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives of the original compound.
科学研究应用
2-trimethylsilylbenzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems due to its structural similarity to naturally occurring phenolic compounds.
Medicine: Explored for its potential therapeutic properties, including antioxidant activity.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes
作用机制
The mechanism of action of 2-trimethylsilylbenzene-1,4-diol involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the trimethylsilyl group can influence the compound’s solubility and reactivity .
相似化合物的比较
Similar Compounds
- Catechol (1,2-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
Uniqueness
2-trimethylsilylbenzene-1,4-diol is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties compared to other dihydroxybenzenes. This modification can enhance the compound’s stability and reactivity, making it valuable for specific applications .
属性
IUPAC Name |
2-trimethylsilylbenzene-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2Si/c1-12(2,3)9-6-7(10)4-5-8(9)11/h4-6,10-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODGWJGXDIDBPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC(=C1)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40524593 |
Source


|
| Record name | 2-(Trimethylsilyl)benzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40524593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15288-57-0 |
Source


|
| Record name | 2-(Trimethylsilyl)benzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40524593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B8242224.png)
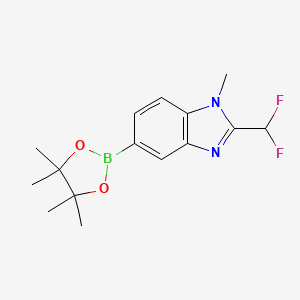
![(3aR,5s,6aS)-rel-2-Methyloctahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B8242235.png)
![2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B8242237.png)
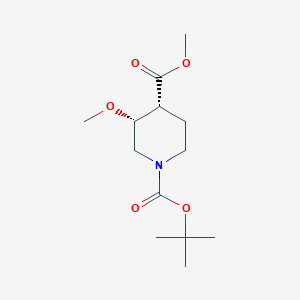
![1-[(1-Methylcyclopropyl)sulfonyl]-3-[(triethylsilyl)oxy]azetidine](/img/structure/B8242246.png)
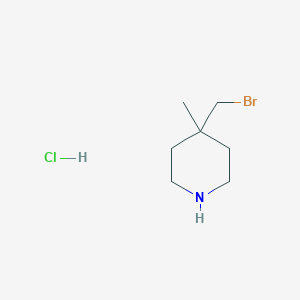
![6-bromo-4-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B8242271.png)
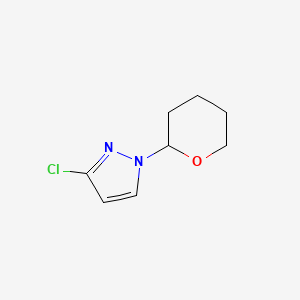
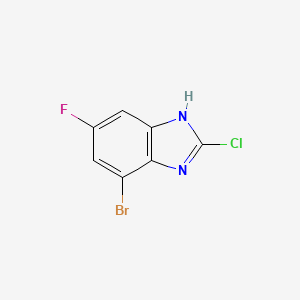
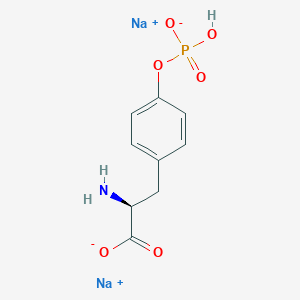
![[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole-4,8-dione](/img/structure/B8242314.png)
![Methyl 4-[(hydroxyimino)methyl]-2-methylbenzoate](/img/structure/B8242322.png)
